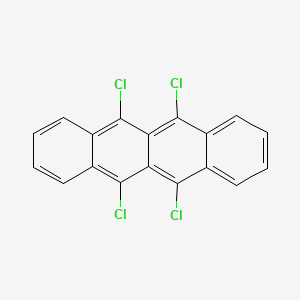

5,6,11,12-Tetrachlorotetracene

Description

Significance of Tetracene and its Derivatives in Organic Electronics Research

Tetracene and its derivatives are a prominent class of organic semiconductors. acs.org While the parent tetracene molecule is a well-known p-type semiconductor, its utility can be limited by its susceptibility to oxidation and a crystal packing motif known as the "herringbone" structure. uky.eduresearchgate.net In this arrangement, the molecules are not optimally aligned for π-orbital overlap, which can limit charge transport efficiency. researchgate.netnankai.edu.cn

To overcome these limitations, researchers have synthesized numerous tetracene derivatives. uky.edunih.govrsc.org One of the most famous examples is rubrene (B42821) (5,6,11,12-tetraphenyltetracene), which exhibits exceptionally high hole mobility values, in some cases up to 20 cm²/V·s. acs.orgnankai.edu.cn This remarkable performance is attributed to its crystal structure, which features a face-to-face π-stacking arrangement that significantly enhances electronic coupling between adjacent molecules. acs.orgresearchgate.net The success of derivatives like rubrene has fueled the search for other modified tetracenes with tailored properties for specific electronic applications, such as red emitters in OLEDs or the active layer in high-performance OFETs. uky.edunih.govresearchgate.net Alkylated tetracenes have also been explored as cost-effective, solution-processable materials with high structural stability and tunable stacking patterns. rsc.orgrsc.org

Rationale for Investigating Halogenated Polyacenes: The Case of 5,6,11,12-Tetrachlorotetracene

The investigation into halogenated polyacenes is driven by the need to precisely control molecular packing and electronic properties to enhance device performance. rsc.orguky.edu The introduction of bulky halogen atoms at specific positions on the acene core can induce steric interactions that favor more electronically favorable packing motifs over the standard herringbone structure. researchgate.net

This compound serves as a prime example of this design strategy. By substituting chlorine atoms at the peri positions (5, 6, 11, and 12), the molecule's solid-state structure is dramatically altered. researchgate.net Unlike the parent tetracene, this compound crystallizes in a slip-π-stack arrangement, which is more conducive to charge transport due to enhanced π-π orbital overlap. researchgate.netnankai.edu.cn This structural change is a direct consequence of the electrostatic forces influenced by the chlorine substituents. researchgate.net

This modified packing leads to significantly improved semiconductor properties. Single-crystal field-effect transistors (SCFETs) fabricated from this compound have demonstrated p-type behavior with impressive field-effect mobility, with some reports citing values as high as 1.7 cm²/V·s. researchgate.netnankai.edu.cn This performance places it among the higher-performing organic semiconductors. researchgate.net The compound can be synthesized in multiple steps from commercially available materials, making it accessible for research. acs.orgnankai.edu.cnkaust.edu.sa Studies have also focused on controlling the crystallization of this material to create well-aligned crystal domains, which is crucial for fabricating high-performance electronic devices. rsc.orgaip.org The success of this compound validates the approach of using halogenation to guide molecular self-assembly and achieve superior charge transport characteristics in organic semiconductors. researchgate.netnankai.edu.cn

Research Findings on this compound

Semiconductor Properties

The charge transport properties of this compound have been characterized primarily through single-crystal field-effect transistors (SCFETs). The data highlights its potential as a high-mobility p-type semiconductor.

| Property | Value | Source |

| Charge Carrier Type | p-type | researchgate.net |

| Field-Effect Mobility (μ) | up to 1.7 cm²/V·s | researchgate.netnankai.edu.cn |

| Occasionally Observed Mobility | up to 5 cm²/V·s (not consistently reproducible) | nankai.edu.cn |

| On/Off Current Ratio | 10⁴ | nankai.edu.cn |

| Threshold Voltage (Vt) | ~12 V | nankai.edu.cn |

| Activation Energy (Hole Mobility) | ~200 meV | acs.org |

Note: The relatively large threshold voltage and activation energy suggest the presence of charge carrier traps that may limit the intrinsic mobility of the material. acs.orgnankai.edu.cn

Crystallographic Data

The crystal structure of this compound is key to its enhanced electronic properties. Unlike the herringbone packing of tetracene, its chlorinated derivative adopts a slip-stack motif.

| Property | Value | Source |

| Crystal System | Monoclinic | nankai.edu.cn |

| Space Group | P2₁/n | nankai.edu.cn |

| Packing Motif | Slip π-stack | researchgate.netnankai.edu.cn |

| CCDC Number | 634428 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

62409-66-9 |

|---|---|

Molecular Formula |

C18H8Cl4 |

Molecular Weight |

366.1 g/mol |

IUPAC Name |

5,6,11,12-tetrachlorotetracene |

InChI |

InChI=1S/C18H8Cl4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8H |

InChI Key |

HIUSGPNJAMPAIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=C4C=CC=CC4=C3Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5,6,11,12 Tetrachlorotetracene

Established Synthetic Pathways for 5,6,11,12-Tetrachlorotetracene

The primary and most cited route for the synthesis of this compound involves a multi-step process starting from 6,11-dihydroxy-5,12-tetracenedione. This method is favored for its accessibility of starting materials and relatively straightforward reaction sequences.

Multi-Step Synthesis from 6,11-Dihydroxy-5,12-tetracenedione

The conversion of 6,11-dihydroxy-5,12-tetracenedione to this compound is typically achieved in a two-step sequence. The initial step involves the exhaustive chlorination of the starting material to yield a hexachloro intermediate. This is followed by a selective reduction to afford the final tetrachlorinated product. tandfonline.comtandfonline.com

Step 1: Synthesis of the Hexachloro Intermediate

The first step of the synthesis involves the reaction of 6,11-dihydroxy-5,12-naphthacenedione with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) as a solvent. The mixture is refluxed to drive the reaction to completion, resulting in the formation of a hexachloro intermediate. tandfonline.comtandfonline.com This intermediate is a crucial precursor for the final product.

Step 2: Synthesis of this compound

The hexachloro intermediate is then subjected to a reduction reaction using sodium iodide (NaI) in dimethylformamide (DMF). The reaction mixture is refluxed, leading to the selective removal of two chlorine atoms and the formation of the aromatic tetracene core, yielding this compound. tandfonline.comtandfonline.com The final product can be purified by recrystallization from acetic acid to obtain red, transparent needles. tandfonline.com

Reaction Conditions and Yield Optimization

The efficiency of the synthesis is dependent on the specific reaction conditions employed in each step. While comprehensive studies dedicated solely to the optimization of this specific synthesis are not widely reported in the literature, the reported yields provide insight into the effectiveness of the established protocol.

For the first step, the reaction of 6,11-dihydroxy-5,12-naphthacenedione with PCl₅ in POCl₃ under reflux conditions has been reported to yield the hexachloro intermediate in 53% yield. tandfonline.comtandfonline.com The subsequent reduction of this intermediate with NaI in refluxing DMF affords the desired this compound in a yield of 73.4%. tandfonline.comtandfonline.com

| Step | Reactants | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 6,11-Dihydroxy-5,12-naphthacenedione, PCl₅ | POCl₃ | Reflux | Hexachloro intermediate | 53 | tandfonline.comtandfonline.com |

| 2 | Hexachloro intermediate, NaI | DMF | Reflux | This compound | 73.4 | tandfonline.comtandfonline.com |

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound involves two key transformations, each with its own mechanistic underpinnings.

The first step, the reaction of the dihydroxy-tetracenedione with phosphorus pentachloride, is a complex process. Generally, the reaction of quinones and phenols with PCl₅ involves the conversion of hydroxyl and carbonyl groups to chloro groups. The hydroxyl groups are likely converted to chlorophosphate esters as intermediates, which are subsequently displaced by chloride ions. The carbonyl groups of the quinone moiety are converted to geminal dichlorides. The reaction is thought to proceed via initial attack of the carbonyl oxygen on the phosphorus atom of PCl₅, followed by a series of steps involving chloride ion attack and elimination of phosphorus oxychloride (POCl₃).

The second step is a reductive dehalogenation. The reaction of the polychlorinated intermediate with sodium iodide is proposed to proceed via a nucleophilic substitution mechanism. The iodide ion, a good nucleophile and a soft base, attacks a chlorine-bearing carbon atom. This is followed by the elimination of two adjacent chlorine atoms, leading to the formation of a new double bond and the restoration of the aromatic tetracene system. The driving force for this reaction is the formation of the highly stable, fully aromatic tetracene core and the formation of iodine (I₂) and sodium chloride (NaCl). While detailed mechanistic studies for this specific reaction are scarce, it is plausible that the reaction proceeds through a charge-transfer complex or a series of single-electron transfer steps, which are common in the reduction of halogenated aromatic compounds.

Advanced Structural Elucidation and Solid State Characteristics of 5,6,11,12 Tetrachlorotetracene

Single Crystal X-ray Diffraction Analysis of 5,6,11,12-Tetrachlorotetracene

Single-crystal X-ray diffraction provides the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in revealing the detailed structural features of this compound.

The crystal structure of this compound has been determined to be monoclinic with the space group P2₁/n. nankai.edu.cn This indicates a specific set of symmetry operations that describe the arrangement of molecules within the crystal lattice. The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, have been reported from single-crystal X-ray diffraction data.

Interactive Table: Crystallographic Parameters of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | Value not available in search results |

| b (Å) | Value not available in search results |

| c (Å) | Value not available in search results |

| α (°) | 90 |

| β (°) | Value not available in search results |

| γ (°) | 90 |

| Volume (ų) | Value not available in search results |

In the solid state, the tetracene backbone of this compound is not perfectly planar. nankai.edu.cn The four benzene (B151609) rings adopt a slight "Z" shape. nankai.edu.cn This deviation from planarity is a notable feature of its molecular conformation. The two pairs of chlorine atoms, attached to adjacent benzene rings, point in opposite directions; one pair points upwards and the other downwards relative to the plane of the tetracene core. nankai.edu.cn The dihedral angle between the carbon-chlorine bonds on each side of the molecule is approximately 33°. nankai.edu.cn Computational studies have shown that this observed molecular structure in the crystal is in good agreement with the calculated gas-phase structure, suggesting that solid-state packing forces have a minimal effect on the molecule's intrinsic conformation. nankai.edu.cn This inherent, slightly twisted shape is a consequence of steric hindrance from the bulky chlorine atoms. ua.es

Supramolecular Assembly and Intermolecular Interactions

The way individual this compound molecules arrange themselves with respect to their neighbors is crucial for understanding the material's electronic properties. This supramolecular assembly is governed by a variety of non-covalent interactions.

A significant finding from the crystal structure analysis of this compound is its adoption of a slip-stack packing motif. nankai.edu.cnresearchgate.net This is in stark contrast to the herringbone packing arrangement that is characteristic of the parent tetracene molecule. researchgate.net In the slip-stack arrangement, the molecules form columnar stacks along the a-axis of the crystal. nankai.edu.cn Within these stacks, there is a significant face-to-face overlap of the π-electron systems of adjacent molecules. researchgate.net This is theoretically predicted to enhance electronic coupling and, consequently, charge carrier mobility. researchgate.net The molecules within a stack are displaced relative to one another along both the long and short molecular axes. researchgate.net Specifically, a displacement of approximately 1 Å along the long axis and 0.6 Å along the short axis has been observed. researchgate.net This slipped arrangement still allows for a considerable overlap of eight pairs of carbon atoms between neighboring molecules. nankai.edu.cn The interplanar distance between the stacked molecules is reported to be 3.58 Å. nankai.edu.cn

The presence of the four chlorine atoms is the primary reason for the shift from a herringbone to a slip-stack packing structure. researchgate.net Analysis of the electrostatic potential maps of both this compound and unsubstituted tetracene reveals that the chlorine substituents modify the electrostatic potential surface of the tetracene backbone. nankai.edu.cnresearchgate.net This modification makes the slip-stack arrangement electrostatically more favorable. researchgate.net The introduction of electron-withdrawing chlorine atoms alters the distribution of electron density across the molecule, which in turn dictates the preferred mode of intermolecular interaction and packing. acs.org This demonstrates a powerful strategy in molecular design, where peripheral substitution can be used to tune the solid-state structure of organic semiconductors.

While the π-π interactions within the stacks are strong, the interactions between adjacent stacks in this compound are significantly weaker. nankai.edu.cn The stacks are described as being "isolated," with the closest carbon-carbon distance between molecules in neighboring stacks being approximately 3.83 Å. nankai.edu.cn This lack of significant inter-stack π-π interaction suggests that the material behaves electronically as a one-dimensional system, with the strongest electronic coupling and, therefore, the most efficient charge transport expected along the stacking (a-axis) direction. nankai.edu.cn This anisotropy in electronic properties is a direct consequence of the specific supramolecular assembly.

Computational Chemistry and Theoretical Modeling of 5,6,11,12 Tetrachlorotetracene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the molecular and electronic properties of organic semiconductors, including 5,6,11,12-tetrachlorotetracene (TCT). These computational methods provide valuable insights that complement experimental findings.

Optimization of Molecular Conformation and Comparison with Experimental Data

Theoretical calculations have been employed to determine the most stable molecular conformation of this compound. DFT studies have predicted a "Z" shaped geometry for the molecule, which is in agreement with experimental data obtained from X-ray crystallography. unica.it The crystal structure reveals that TCT molecules arrange in a slip-stack packing motif. researchgate.netnankai.edu.cn This is in contrast to the herringbone packing typically observed for the parent tetracene molecule. researchgate.netnankai.edu.cn The slip-stack arrangement in TCT involves slight shifts along both the long and short molecular axes of the tetracene backbone, with displacements of 1 Å and 0.6 Å, respectively. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the lowest possible electronic excitation energy. ossila.com

For this compound, DFT calculations, particularly using a screened range-separated hybrid functional within a polarizable continuum model (SRSH-PCM), have been utilized to predict its excited state energies. rsc.org These theoretical approaches aim to accurately model the electronic structure and provide insights into the molecule's potential for applications in organic electronics. While specific calculated HOMO and LUMO energy values for TCT are not detailed in the provided search results, the importance of these parameters is highlighted in the context of understanding charge transport and designing new organic semiconductors. unica.itacs.org

Table 1: Theoretical and Experimental Electronic Properties of Acene Derivatives This table is for illustrative purposes and includes data for related acene compounds to provide context for the types of parameters studied. Specific values for this compound were not available in the search results.

| Compound | Method | HOMO (eV) | LUMO (eV) | Excitation Energy (S1, eV) | Excitation Energy (T1, eV) |

|---|---|---|---|---|---|

| Anthracene | SRSH-PCM TDDFT | - | - | - | - |

| Tetracene | SRSH-PCM TDDFT | - | - | - | - |

| Pentacene | SRSH-PCM TDDFT | - | - | - | - |

Electrostatic Potential (ESP) Mapping and its Implications for Intermolecular Interactions

Electrostatic potential (ESP) maps are valuable for understanding intermolecular interactions as they visualize the charge distribution within a molecule, highlighting electron-rich and electron-poor regions. nankai.edu.cn For this compound, a comparison of its ESP map with that of the parent tetracene molecule reveals significant differences due to the presence of the chlorine atoms. researchgate.netnankai.edu.cn These differences in the electrostatic potential surface are credited with favoring the observed slip-stack packing arrangement in TCT crystals over the herringbone structure of tetracene. researchgate.netnankai.edu.cn The modification of the electrostatic potential by the chlorine substituents plays a crucial role in directing the intermolecular forces that govern the crystal packing. researchgate.net

Theoretical Prediction of Charge Transport Parameters

Theoretical modeling is instrumental in predicting the charge transport characteristics of organic semiconductors, providing a link between molecular structure and device performance.

Calculation of Electronic Coupling and Transfer Integrals

Electronic coupling, also known as the transfer integral, quantifies the ease with which charge can move between adjacent molecules and is a critical parameter in determining charge mobility. acs.org Theoretical predictions suggest that a face-to-face π-stacking arrangement at the molecular level can lead to enhanced electronic couplings and, consequently, higher charge-carrier mobility. researchgate.netresearchgate.net For this compound, the slip-stack structure is believed to facilitate strong π-π overlap, which is conducive to efficient charge transport. nankai.edu.cn Calculations of transfer integrals for various acene derivatives have shown a correlation between increased conjugation and larger transfer integrals, which supports the experimental trend of higher mobility in larger acenes. acs.org

Modeling of Charge-Carrier Mobility in Crystalline Domains

Computational models are used to predict the charge-carrier mobility in the crystalline domains of organic semiconductors. These models often consider factors like electronic coupling and reorganization energy. For this compound, single-crystal field-effect transistors (OFETs) have demonstrated p-type behavior with a notable field-effect mobility of up to 1.7 cm²/V·s. researchgate.netnankai.edu.cn This high mobility is attributed to the favorable slip-stack packing that enhances intermolecular electronic communication. researchgate.net While detailed theoretical mobility modeling specific to TCT was not found in the search results, the experimental mobility values serve as a benchmark for theoretical studies and confirm that chemical modification, such as chlorination, can significantly influence charge transport properties. acs.org

Table 2: Experimental Charge Mobility of Chlorinated Tetracene Derivatives This table presents experimentally measured hole mobilities for single crystals of chlorinated tetracene derivatives.

| Compound | Hole Mobility (cm²/V·s) |

|---|---|

| 5-chlorotetracene (ClT) | - |

| 5,11-dichlorotetracene (DClT) | 1.6 |

| This compound (TCT) | 1.7 |

Quantum Mechanical Investigations into Solid-State Packing Motifs

Quantum mechanical investigations have been instrumental in understanding the solid-state packing of this compound and the resulting electronic properties that make it a promising organic semiconductor. Theoretical studies, primarily employing Density Functional Theory (DFT), have provided critical insights into why this molecule adopts a packing motif distinct from its parent compound, tetracene, and how this influences its performance in electronic devices.

Research has focused on elucidating the relationship between the molecular structure, intermolecular interactions, and the crystal packing arrangement. researchgate.net For this compound, computational modeling has successfully predicted and rationalized its observed crystal structure. nankai.edu.cnunica.it Quantum chemical calculations were performed using the B3LYP hybrid density functional theory at the 6-31+G* level to optimize the geometry and calculate electrostatic potential (ESP) maps. nankai.edu.cn These theoretical predictions show excellent agreement with experimental X-ray diffraction data, confirming the validity of the computational approach. nankai.edu.cn

A key finding from these investigations is that the four chlorine atoms significantly alter the electrostatic landscape of the tetracene backbone. nankai.edu.cnresearchgate.net This modification is the primary driving force behind the compound's preference for a slip-stack packing arrangement, which contrasts with the herringbone structure of unsubstituted tetracene. nankai.edu.cnresearchgate.netresearchgate.net The slip-stack motif is characterized by a face-to-face arrangement of the π-systems of adjacent molecules, which is theoretically predicted to enhance electronic couplings and, consequently, charge-carrier mobility. researchgate.netresearchgate.net

The calculated gas-phase molecular structure of this compound reveals that the tetracene backbone is not perfectly planar, adopting a slight "Z" shape. nankai.edu.cnunica.it This calculated structure matches well with the one observed in the solid state, indicating that crystal packing forces have little effect on the individual molecular conformation. nankai.edu.cn

| Parameter | Calculated Value (B3LYP/6-31+G*) | Experimental Value (X-ray Crystallography) |

|---|---|---|

| Molecular Shape | "Z" Shape | "Z" Shape |

| Dihedral Angle of C-Cl bonds | 35° | 33° |

| Maximum Bond Length Difference | ~1% (0.014 Å) |

The solid-state packing motif, as determined by X-ray crystallography and supported by computational analysis, consists of isolated slip-stacks aligned along the a-axis. nankai.edu.cn This one-dimensional crystal structure features strong interactions within the stacks and minimal π-π interaction between them. nankai.edu.cn The specific parameters of this packing arrangement are crucial for its electronic properties.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Packing Motif | Slip π-stack |

| Inter-planar Distance | 3.58 Å |

| Slip along Short Molecular Axis | 0.6 Å |

| Slip along Long Molecular Axis | 1.0 Å |

| Closest Inter-stack C-C Distance | 3.83 Å |

Comparison of the Electrostatic Potential (ESP) surface maps for tetracene and this compound provides a clear rationale for their different packing structures. nankai.edu.cnresearchgate.net The chlorine substituents create regions of negative electrostatic potential, which favors the observed slip-stack arrangement to minimize electrostatic repulsion and maximize favorable interactions. nankai.edu.cn This arrangement allows for significant overlap between eight pairs of carbon atoms in neighboring molecules within a stack, facilitating efficient charge transport. nankai.edu.cn This enhanced π-π overlap is a direct result of the molecular functionalization and is considered a key factor in the high hole mobility of up to 1.7 cm²/V·s observed in single-crystal field-effect transistors (SCFETs). nankai.edu.cnresearchgate.net

Electronic Properties and Charge Transport Mechanisms in 5,6,11,12 Tetrachlorotetracene

Semiconductor Characteristics and P-Type Behavior

5,6,11,12-Tetrachlorotetracene is an organic semiconductor that exhibits characteristic p-type behavior in electronic devices. researchgate.netnankai.edu.cn This classification indicates that the majority of charge carriers responsible for electrical conduction are holes. The performance of this material has been evaluated in single-crystal field-effect transistors (SCFETs), which provide a clear measure of its intrinsic charge transport properties. researchgate.netnankai.edu.cn

In these transistor configurations, this compound has demonstrated a noteworthy field-effect mobility. researchgate.net A key parameter for evaluating semiconductor performance, the charge-carrier mobility, has been measured to be as high as 1.7 cm²/V·s. researchgate.netnankai.edu.cn This value positions it among the higher-performing organic semiconductors. researchgate.net Some measurements have occasionally shown mobility as high as 5 cm²/V·s, though these results were not consistently reproducible. nankai.edu.cn The relatively high threshold voltage observed in some devices suggests the presence of charge traps, which may mean the intrinsic mobility of the material could be even higher than what is typically measured. nankai.edu.cn

Anisotropy of Charge Transport in Crystalline this compound

The transport of charge carriers in crystalline this compound is not uniform in all directions; it is anisotropic. This directional dependence is a direct consequence of the material's specific molecular packing in the solid state. researchgate.netmdpi.com

Directional Mobility Along π-Stacks

Theoretical predictions suggest that arranging planar organic molecules into face-to-face π-stacks can enhance charge-carrier mobility due to increased electronic coupling. researchgate.netnankai.edu.cn In contrast to its parent compound, tetracene, which adopts a herringbone packing arrangement, this compound crystallizes in a slip-stack motif. researchgate.netnankai.edu.cn This structure features significant face-to-face π-stacking overlaps. researchgate.net

This specific arrangement is highly favorable for efficient charge transport, leading to a pronounced anisotropy in mobility. researchgate.net The highest mobility is achieved along the direction of the π-stacks, where the intermolecular electronic coupling is maximized. nankai.edu.cn This slipped-stacking arrangement, however, also means that the interactions between adjacent stacks are minimal, contributing to the strong directional nature of charge transport. nankai.edu.cn

Factors Influencing Anisotropic Charge Transport

Several factors contribute to the anisotropic charge transport observed in this compound crystals.

Crystal Packing: The primary factor is the slip-stack packing of the molecules. researchgate.netnankai.edu.cn In this arrangement, the molecules are displaced relative to one another along both their long and short axes, creating a strong π-π overlap within a stack that serves as an efficient pathway for charge transport. researchgate.net

Electrostatic Forces: The substitution of chlorine atoms on the tetracene core alters the molecule's electrostatic potential surface. nankai.edu.cn This modification makes the slip-stack packing structure more favorable from an electrostatic standpoint compared to the herringbone structure of unsubstituted tetracene. researchgate.netnankai.edu.cn

Crystallization Method: The method used to grow the crystals can also induce anisotropy. For instance, drop-casting from a solution has been reported to cause crystals of this compound to grow in anisotropic directions. researchgate.netmdpi.com Using a double-solvent system, such as a chloroform (B151607)/methanol (B129727) mixture, can improve the alignment of the crystal growth, which is crucial for optimizing charge transport in thin-film transistors. aip.org Misoriented crystals used in a device's active layer can lead to anisotropic mobilities. researchgate.netmdpi.com

Comparison of Electronic Properties with Related Organic Semiconductors

The electronic properties of this compound become clearer when compared with its parent compound, tetracene, and another high-performance organic semiconductor, rubrene (B42821).

Contrasting with Parent Tetracene and Rubrene

The introduction of chlorine atoms and phenyl groups to the tetracene backbone significantly alters the crystal packing and, consequently, the charge transport properties.

| Property | This compound | Tetracene | Rubrene (5,6,11,12-Tetraphenyltetracene) |

| Semiconductor Type | p-Type researchgate.netnankai.edu.cn | p-Type | p-Type |

| Crystal Packing | Slip-Stack researchgate.netnankai.edu.cn | Herringbone researchgate.netnankai.edu.cn | Slip-Stack nankai.edu.cn |

| π-π Overlap | Enhanced within stacks nankai.edu.cn | Little π-π overlap nankai.edu.cn | ~60% overlap of tetracene backbone nankai.edu.cn |

| Reported Mobility | Up to 1.7 cm²/V·s researchgate.netnankai.edu.cn | 0.4–2.4 cm²/V·s acs.org | Up to 20 cm²/V·s nankai.edu.cn |

| Anisotropy | Highly anisotropic researchgate.net | Less pronounced | Highly anisotropic nankai.edu.cn |

Parent tetracene crystallizes in a herringbone pattern, where molecules are arranged in an edge-to-face manner, resulting in minimal π-π overlap between parallel molecules. nankai.edu.cn In contrast, both this compound and rubrene adopt a slip-stack arrangement, which is more conducive to high mobility. nankai.edu.cn Rubrene, in particular, exhibits an exceptionally high hole mobility, with reported values reaching up to 20 cm²/V·s along the stacking direction. nankai.edu.cnthieme-connect.com This is attributed to its crystal structure, which allows for an overlap of approximately 60% of the tetracene backbone with adjacent molecules within a stack. nankai.edu.cn The mobility of this compound, while significantly higher than that often found in herringbone-packed solids, is lower than that of rubrene, highlighting the subtle but critical impact of different substituents on molecular packing and electronic coupling. nankai.edu.cn

Influence of Halogenation on Electronic Stability and Performance

The process of halogenation, specifically the addition of chlorine atoms to the tetracene core, has a profound effect on the molecule's stability and electronic performance.

Electronic Stability: Halogenation enhances the chemical stability of the molecule. nankai.edu.cn Unsubstituted tetracene is known to be susceptible to photo-oxidation. nih.gov In contrast, this compound shows greater stability; for example, it can be recrystallized from various organic solvents without special protection, whereas a solution of tetracene quickly loses its color. nankai.edu.cn This increased stability is a crucial parameter for the fabrication of durable electronic devices. nankai.edu.cn Theoretically, halogenation is known to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can be favorable for air-stable electron injection. researchgate.net

Performance Enhancement: The primary influence of chlorination on performance is its role in directing the crystal structure. As mentioned, the chlorine substituents alter the electrostatic potential of the molecule, favoring the slip-stack packing motif over the herringbone arrangement. researchgate.netnankai.edu.cn This change in crystal structure directly leads to enhanced π-π overlap and, therefore, higher charge-carrier mobility compared to what is typically achieved with unsubstituted tetracene. researchgate.net This demonstrates that halogenation is an effective strategy for molecular design to create high-performance organic semiconductors. researchgate.net

Advanced Crystal Growth and Thin Film Fabrication Methodologies for 5,6,11,12 Tetrachlorotetracene

Solution-Processed Crystal Growth Techniques

Solution processing offers a scalable and cost-effective approach for the fabrication of organic thin-film transistors (OTFTs). For 5,6,11,12-tetrachlorotetracene, a p-type semiconductor known for its high hole mobility due to face-to-face molecular packing, significant research has focused on overcoming the challenges of controlling its crystallization from solution. psu.edunankai.edu.cn

Controlled Evaporative Self-Assembly (CESA) is a technique utilized to guide the directional growth of organic semiconductor crystals. osti.govaip.org The method typically involves confining the semiconductor solution within a restricted geometry, for instance, by placing a cylinder or another pinning object onto the substrate. aip.orgresearchgate.netresearchgate.net As the solvent evaporates, the edge of the droplet remains pinned, leading to a higher evaporation rate at the periphery. researchgate.net This process creates a concentration gradient that drives solutes from the center to the edge, where nucleation seeds form. aip.orgresearchgate.net The subsequent crystal growth proceeds from these nucleation sites along the direction of the capillary force, resulting in aligned crystals. aip.orgresearchgate.net While CESA is a powerful alignment technique, its combination with other methods, such as binary solvent engineering, has proven particularly effective for optimizing the morphology of this compound films. semanticscholar.orgrsc.org

The choice of solvent is a critical factor that influences nucleation, crystallization, and film morphology. rsc.org Binary solvent engineering, which employs a mixture of a "good" and a "bad" solvent, is an effective strategy for tuning the crystal growth of this compound. aip.orgpsu.edu In a notable study, a dual-solvent system of chloroform (B151607) (a good solvent) and methanol (B129727) (a bad solvent) was used. aip.orgpsu.edu The addition of the less polar methanol weakens the interaction between the this compound solute and the chloroform solvent. psu.edu This promotes the formation of supramolecular aggregations that serve as nucleation seeds for crystallization, leading to the growth of crystals with an enlarged width. psu.edursc.org

The ratio of the two solvents is crucial for optimizing crystal alignment and morphology. Research combining CESA with a chloroform/methanol solvent system demonstrated that a 10:1 ratio significantly improved the alignment and width of this compound crystals. aip.org However, as the proportion of methanol increased (e.g., to 5:1), the crystal width began to decrease, and at a 3:1 ratio, the alignment effect was lost. aip.org This highlights the precise control afforded by the binary solvent method in modulating the crystallization process to achieve desired film characteristics.

Capillary force is a key driver in several solution-based crystal alignment techniques. researchgate.net By confining the evaporation of the this compound solution to a restricted space, such as the area between a glass cylinder and the substrate, a strong capillary force is generated. aip.orgpsu.edu This force effectively directs the growth of the crystals, aligning them across the channel of a thin-film transistor. aip.orgpsu.eduresearchgate.net

While the application of capillary force alone can enhance crystal orientation compared to simple drop-casting, studies have shown that for this compound crystallized from a single chloroform solvent, issues like crystal misorientation and poor film coverage can persist. aip.org The combination of capillary force-based methods with binary solvent engineering provides a more robust approach, simultaneously controlling crystal size and orientation to produce high-quality semiconductor films. psu.edursc.org

Morphological Control of this compound Thin Films

The morphological characteristics of the this compound active layer, including crystal orientation, areal coverage, and grain boundaries, are paramount as they directly dictate the electronic performance of the final device.

The anisotropic nature of charge transport in organic crystals makes orientation a critical performance parameter. researchgate.netmdpi.com When this compound crystals are randomly oriented, as is typical with drop-casting from a single solvent, the charge carriers must traverse numerous grain boundaries, which act as trapping sites and scattering centers. researchgate.netrsc.org This leads to significantly lower and more variable charge carrier mobility. researchgate.net For instance, devices fabricated from drop-casted this compound films have exhibited mobility values that vary by as much as three orders of magnitude. researchgate.net

Conversely, when crystals are well-aligned with the charge transport direction (i.e., perpendicular to the source and drain electrodes), charge carriers can move efficiently along the π-stacking direction within the crystals. nankai.edu.cnrsc.org This results in a marked improvement in device performance. The highest reported hole mobility for a solution-processed this compound OTFT, reaching up to 1.1 cm²/Vs, was achieved in a device with highly aligned crystals, underscoring the profound impact of morphological control. aip.orgpsu.edu

Effectively mitigating crystal misorientation and ensuring high areal coverage are essential for fabricating high-performance and reliable OTFTs. semanticscholar.orgmdpi.com For this compound, the most successful strategy has been the synergistic combination of the CESA method and binary solvent engineering. aip.orgsemanticscholar.orgrsc.org

This combined approach addresses the shortcomings of using either technique in isolation. The CESA method induces a capillary force that provides a directional template for crystal growth, combating random nucleation. aip.orgaip.org Simultaneously, the binary solvent system (e.g., chloroform/methanol) modulates the nucleation process and crystal size. psu.edursc.org By optimizing the solvent ratio, it is possible to achieve large, well-aligned crystalline needles that span the entire channel length, thereby minimizing grain boundaries and maximizing film coverage. aip.orgresearchgate.net The successful fabrication of OTFTs with a mobility of 1.1 cm²/Vs using a 10:1 chloroform/methanol ratio under CESA conditions serves as a benchmark for this strategy. aip.orgpsu.edu

Table 1: Effect of Fabrication Method on this compound Thin Film Morphology and Device Performance

| Method / Solvent System | Thin Film Morphology | Maximum Hole Mobility (cm²/Vs) | Reference |

| Drop-casting / Chloroform | Randomly oriented crystals, poor film coverage, significant misorientation. | 6 x 10⁻³ to 3.9 x 10⁻¹ | aip.orgresearchgate.net |

| CESA / Chloroform | Improved alignment but some misorientation and poor coverage persist. | Not specified, but improved over drop-casting. | aip.org |

| CESA / Chloroform:Methanol (10:1) | Greatly improved alignment, increased crystal width, high film coverage. | 1.1 | aip.orgpsu.edu |

| CESA / Chloroform:Methanol (5:1) | Crystal width starts to decrease compared to 10:1 ratio. | Not specified, but lower than 10:1. | aip.org |

| CESA / Chloroform:Methanol (3:1) | Method fails to align crystals; misorientation is significant. | Not specified. | aip.org |

Influence of Crystal Quality and Film Morphology on Charge Transport

The efficiency of charge transport in this compound is profoundly dependent on its solid-state packing, crystal quality, and thin film morphology. nankai.edu.cnaip.org Unlike its parent compound tetracene, which adopts a herringbone packing arrangement, the chlorine substituents in this compound induce a face-to-face π-stacking structure. nankai.edu.cnresearchgate.net This slip-stack arrangement enhances the intermolecular electronic coupling, which is theoretically predicted to favor higher charge carrier mobility. nankai.edu.cnresearchgate.net

Measurements on single crystals, which represent the highest standard of material quality, have validated this prediction. Field-effect transistors (FETs) fabricated from single crystals of this compound have demonstrated high p-type (hole) mobilities, with values as high as 1.7 cm²/V·s measured along the π-stacking direction. nankai.edu.cnresearchgate.net This intrinsic mobility is significantly higher than that of many other organic semiconductors and underscores the importance of the material's crystal structure. nankai.edu.cn The quality of the crystal and its chemical purity are also critical factors that affect the observed mobility. nankai.edu.cn

In thin-film transistors (OTFTs), the morphology of the polycrystalline film plays a decisive role in device performance. rsc.org Thin films produced by uncontrolled methods like drop-casting often suffer from random crystal orientation, poor areal coverage, and a high density of grain boundaries. aip.orgaip.orgmdpi.com Grain boundaries, the interfaces between adjacent crystal domains, act as trapping sites for charge carriers, which can severely limit charge transport and degrade device performance. mdpi.comnih.gov The misorientation of crystals results in anisotropic charge transport, where mobility is significantly lower than in well-aligned films. mdpi.comrsc.org

Advanced fabrication techniques are employed to mitigate these issues by controlling the film morphology. The cylinder-assisted controlled solvent evaporation method, for instance, uses capillary forces to promote the growth of aligned crystals. aip.org When this method was applied to this compound using only chloroform, some crystal misorientation and poor film coverage persisted. aip.org

The introduction of a binary solvent system provides further control. A study by He et al. demonstrated that using a chloroform/methanol mixture significantly improves the alignment and increases the width of the this compound crystals. aip.orgpsu.edu The optimal ratio was found to be 10:1 (chloroform:methanol), which resulted in well-aligned crystals and a corresponding hole mobility of up to 1.1 cm²/V·s. aip.orgpsu.edu This value is the highest reported for a solution-processed this compound OTFT and highlights the direct correlation between improved film morphology—specifically crystal alignment and size—and enhanced charge transport. psu.edu While other solvent ratios also produced highly crystalline needles, the alignment was less effective, leading to inferior device performance. aip.org

Data Tables

Table 1: Effect of Solvent System on this compound Thin Film Morphology and OTFT Performance

| Solvent System (Chloroform:Methanol Ratio) | Crystal Morphology | Hole Mobility (cm²/V·s) | Source(s) |

| Pure Chloroform | Randomly oriented needles, poor coverage | Lower, inconsistent values | aip.org |

| 10:1 | Well-aligned crystals, increased crystal width | Up to 1.1 | aip.orgpsu.edu |

| 5:1 | Decreased crystal width compared to 10:1 | Not specified, but alignment is reduced | aip.org |

| 3:1 | Poor crystal alignment | Not specified, but alignment is reduced | aip.org |

Table 2: Comparison of Charge Carrier Mobility in this compound

| Fabrication Method | Material Form | Charge Carrier Type | Mobility (cm²/V·s) | Source(s) |

| Physical Vapor Transport (PVT) | Single Crystal | Hole | 1.7 | nankai.edu.cnacs.orgresearchgate.net |

| Solution Processing (Optimized) | Thin Film | Hole | 1.1 | aip.orgpsu.edu |

Reactivity and Derivatization Strategies Involving 5,6,11,12 Tetrachlorotetracene

On-Surface Chemical Reactions and Single-Molecule Manipulation

The manipulation of individual 5,6,11,12-tetrachlorotetracene molecules on insulating surfaces using scanning probe microscopy has provided unprecedented insights into controlling chemical reactions at the single-molecule level. These experiments are typically conducted in ultra-high vacuum conditions at cryogenic temperatures (around 5 K) to stabilize the molecules and their reaction products. arxiv.orgnih.gov The molecule is deposited via thermal sublimation onto a substrate, such as a Cu(111) surface partially covered with thin layers of NaCl, which electronically decouples the molecule from the metallic substrate. arxiv.orgresearchgate.net

The chlorine atoms of this compound can be selectively removed using voltage pulses applied from the tip of a scanning tunneling microscope (STM). arxiv.org A threshold voltage of approximately +3.5 V is required to initiate the dissociation of the first two chlorine atoms from the molecule. arxiv.orgnih.gov Applying further voltage pulses, typically ranging from +4.0 V to +4.5 V, leads to the cleavage of the remaining chlorine atoms. arxiv.orgnih.gov

During these dehalogenation experiments, several partially dehalogenated intermediates have been observed. arxiv.orgkaust.edu.sa An analysis of 48 such intermediates revealed that species with two remaining chlorine atoms were the most common (81% occurrence), followed by those with one (13%) and three (6%) chlorine atoms. arxiv.orgkaust.edu.sa The dehalogenation process is believed to be triggered by transiently charging the molecule into anionic states. kaust.edu.saresearchgate.net

Following complete dehalogenation, the resulting highly reactive C₁₈H₈ species can be precisely manipulated to form different constitutional isomers through voltage-controlled bond formation. arxiv.orgnih.gov Researchers have demonstrated the ability to reversibly switch between three distinct isomers by applying voltage pulses of specific polarity and magnitude. arxiv.orgnih.gov These transformations involve the selective formation and breaking of transannular covalent bonds within the tetracene backbone. arxiv.org

This remarkable control is achieved by leveraging the different energy landscapes of the isomers in various charge states. arxiv.org For instance, applying specific voltages can favor the transition to a particular isomer that is more stable in a transiently charged state (anionic or dianionic). arxiv.orgkaust.edu.sa This tip-induced redox chemistry allows for selective and reversible constitutional isomerization, showcasing a high degree of control over chemical reactions at the single-molecule scale. arxiv.org

Table 1: Summary of Tip-Induced Reactions on this compound on NaCl/Cu(111)

| Reaction Step | Applied Voltage | Outcome | Reference |

| Initial Dehalogenation | ~ +3.5 V | Dissociation of the first two Cl atoms. | arxiv.orgnih.gov |

| Complete Dehalogenation | +4.0 V to +4.5 V | Dissociation of remaining Cl atoms, formation of C₁₈H₈ isomers. | arxiv.orgnih.gov |

| Isomerization | Varied polarity & magnitude (e.g., | V | < 2.0 V to |

The transformation from this compound to the final C₁₈H₈ isomers involves multiple possible reaction pathways. arxiv.orgresearchgate.netkaust.edu.sa After the initial dehalogenation steps, an intermediate with a ten-membered ring has been identified, suggesting a retro-Bergman-cyclization reaction occurred. arxiv.org

Upon complete dehalogenation of 163 molecules, three main isomeric products were observed with the following distribution: isomer 3 (62%), isomer 4 (15%), and isomer 5 (20%). kaust.edu.sa A plausible pathway for the formation of the major product, isomer 3 , involves the generation of a sigma diradical intermediate after chlorine dissociation, which then undergoes a Cope-type rearrangement. arxiv.orgscribd.com The existence of various partly dehalogenated intermediates confirms that several pathways are active on the surface, and the reaction may proceed through transiently charged states to facilitate skeletal rearrangements before settling into the final neutral product structures. arxiv.orgresearchgate.netkaust.edu.sa

Synthesis of Novel this compound Derivatives

In solution-phase chemistry, this compound is a key building block for creating larger, more complex organic semiconductor materials. The chlorine atoms serve as leaving groups for cross-coupling reactions or as precursors for chalcogen-containing heterocycles.

This compound is frequently used as a substrate in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. researchgate.netresearchgate.net These methods allow for the formation of new carbon-carbon bonds, attaching various aryl and heteroaryl groups to the tetracene core. researchgate.netmdpi.com For example, thienyl and furyl substituted rubrene (B42821) derivatives have been synthesized using Stille coupling. researchgate.net Similarly, Suzuki coupling with 4-pyridinylboronic acid has been employed to produce azarubrene derivatives. researchgate.netrsc.org

While these reactions are powerful tools for creating functionalized tetracenes, the relatively low reactivity of the chloro-substituents can sometimes present a synthetic challenge, potentially leading to mixtures of unassigned products under certain conditions. mdpi.com Nevertheless, an optimized single-step Pd(0)-catalyzed protocol has been successfully developed to synthesize tetra-peri-substituted tetracenes from their tetrachloro-precursor. mdpi.com

Table 2: Examples of Derivatives Synthesized from this compound via Cross-Coupling

| Reactant(s) | Coupling Type | Product Type | Reference |

| Organostannanes (e.g., thienyl) | Stille | Thienyl-substituted rubrenes | researchgate.net |

| 4-Pyridinylboronic acid | Suzuki | Azarubrenes | researchgate.netrsc.org |

| Phenylboronic acid | Suzuki | Rubrene | mdpi.com |

| 4-Methoxythiophene-2-boronic acid | Suzuki | Tetra(4-methoxythienyl)tetracene | mdpi.com |

The functionalization of this compound is a key strategy for producing π-extended systems, which are of great interest for applications in organic electronics. researchgate.netmdpi.com The synthesis of rubrene (5,6,11,12-tetraphenyltetracene) and its derivatives through cross-coupling reactions is a prominent example of extending the π-conjugated system of the parent tetracene. researchgate.net

Furthermore, this compound is a precursor for synthesizing chalcogen-containing analogues where the chlorine atoms are replaced by heavier chalcogens like selenium or tellurium. dtic.mil A notable example is the synthesis of 5,6:11,12-Bis(ditelluro)tetracene (TTeT), which was achieved in a 13% yield by reacting the tetrachloro-precursor with a sodium ditelluride reagent. dtic.mil The selenium analogue, tetraselenotetracene (TSeT), is another important derivative in this class of materials, which are explored for their potential as organic metals. dtic.milscispace.com

Emerging Research Directions and Future Perspectives on 5,6,11,12 Tetrachlorotetracene

Integration in Advanced Organic Electronic Devices

5,6,11,12-Tetrachlorotetracene has been identified as a promising p-type organic semiconductor with potential applications in flexible electronic devices. dtic.milsci-hub.se Its primary application has been in Organic Field-Effect Transistors (OFETs), where it serves as the active channel material. Single-crystal OFETs fabricated from this compound have demonstrated impressive hole mobilities, with some of the highest reported values reaching up to 1.7 cm²/Vs. siliconsemiconductor.netunibo.it This high mobility is a key parameter for the performance of organic semiconductor devices. unibo.it

Research has also extended to solution-processed Organic Thin-Film Transistors (OTFTs). A significant achievement in this area was the demonstration of a maximum hole mobility of 1.1 cm²/Vs from solution-processed OTFTs, the highest value reported for this material via solution methods. scispace.com This was accomplished by using a double-solvent approach (chloroform/methanol) to tune crystal size and a confinement method to enhance crystal alignment, which is crucial for efficient charge transport. scispace.com The ability to process the material from solution is a critical step towards low-cost, large-area flexible electronics.

Future work in this area will likely focus on integrating this compound into more complex device structures such as organic light-emitting transistors (OLETs), sensors, and organic photovoltaic (OPV) cells. Its stability, a known challenge for some acenes, is an area of active investigation; studies have shown degradation of its semiconducting properties when exposed to air, possibly due to decomposition into a quinone species. sci-hub.se Enhancing its stability through molecular design or device encapsulation will be crucial for commercial applications.

| Device Type | Processing Method | Reported Hole Mobility (cm²/Vs) | Reference |

|---|---|---|---|

| Single Crystal FET | Physical Vapor Transport | up to 1.7 | siliconsemiconductor.netunibo.it |

| Single Crystal FET | Physical Vapor Transport | up to 0.2 | dtic.milsci-hub.se |

| Thin-Film Transistor (OTFT) | Solution Processing | up to 1.1 | scispace.com |

Exploration of Novel Intermolecular Interactions and Packing Engineering

The solid-state arrangement of organic semiconductor molecules is paramount as it dictates the efficiency of charge transport. Unlike its parent compound tetracene, which adopts a herringbone packing motif with limited π-orbital overlap, this compound crystallizes in a slip-stack pattern. siliconsemiconductor.netunibo.it This arrangement promotes significant face-to-face π-π overlap within the stacks, creating effective pathways for charge carrier movement. siliconsemiconductor.net

The unique packing is a direct consequence of the four chlorine atoms. Quantum mechanical calculations and analysis of the electrostatic potential surface (ESP) show that the electron-withdrawing chlorine substituents modify the charge distribution on the tetracene backbone. siliconsemiconductor.netunibo.it This alteration favors the slip-stack arrangement to minimize electrostatic repulsion, a clear example of how peripheral functionalization can be used to engineer crystal packing. siliconsemiconductor.netunibo.it The molecules form isolated one-dimensional stacks with an inter-planar distance of approximately 3.58 Å. siliconsemiconductor.net

Future research will delve deeper into "packing engineering." This involves designing and synthesizing new derivatives of this compound to gain finer control over the solid-state structure. By systematically changing the size, number, and position of halogen substituents, researchers can tune intermolecular interactions (like C-H···Cl and Cl···Cl contacts) and manipulate the slip-stacking distances and angles. The goal is to optimize the electronic coupling between adjacent molecules to further enhance charge mobility and other electronic properties.

| Parameter | Description | Value/Type | Reference |

|---|---|---|---|

| Crystal Packing Motif | Arrangement of molecules in the solid state. | Slip-stack | siliconsemiconductor.netunibo.it |

| Inter-planar Distance | Distance between the planes of adjacent molecules in a stack. | ~3.58 Å | siliconsemiconductor.net |

| Driving Force for Packing | Primary reason for the observed molecular arrangement. | Modification of electrostatic potential by chlorine atoms. | siliconsemiconductor.netunibo.it |

| Dominant Interaction Axis | The crystallographic direction with the strongest intermolecular electronic coupling. | Along the π-stacks (a-axis in reported structures). | siliconsemiconductor.netunibo.it |

Advanced Spectroscopic Characterization for Elucidating Dynamics

A comprehensive understanding of the photophysical processes and charge dynamics within this compound is essential for optimizing its performance in electronic devices. While standard characterization has been performed, advanced spectroscopic techniques coupled with theoretical modeling offer a powerful approach to uncover complex dynamic behaviors.

Future research directions will likely involve the use of time-resolved spectroscopic methods, such as transient absorption spectroscopy and time-resolved photoluminescence, to probe the lifetimes and pathways of excited states (excitons) in both thin films and single crystals. These techniques can provide critical insights into exciton (B1674681) diffusion, dissociation, and trapping at defects, which are fundamental processes governing the efficiency of optoelectronic devices.

Furthermore, the interplay between experimental spectroscopy and computational chemistry is becoming indispensable. Theoretical methods like time-dependent density functional theory (TD-DFT) can be used to calculate the electronic absorption and emission spectra, helping to assign experimental features to specific electronic transitions. More advanced computational approaches can model the effects of vibronic coupling—the interaction between electronic and vibrational states—which can be significant in rigid molecules like this compound and can profoundly influence charge transport and photophysical properties. Combining high-resolution experimental spectra with these sophisticated computational models will be key to building a complete picture of the structure-property-dynamics relationships in this material.

Machine Learning and AI in Design and Optimization of this compound-Based Materials

The traditional process of materials discovery, relying on chemical intuition and trial-and-error synthesis, is often slow and resource-intensive. The emergence of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid exploration of vast chemical spaces and the inverse design of materials with targeted properties.

For this compound, AI and ML can accelerate progress in several key areas. Generative models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), could be trained on databases of known organic semiconductors to propose novel derivatives of the tetrachlorotetracene scaffold. These models can learn the underlying chemical rules and generate new molecules predicted to have superior properties, such as higher charge mobility, improved stability, or specific energy levels for better device integration.

Furthermore, ML models can be developed to predict the properties of these new designs without the need for costly and time-consuming synthesis and characterization. By training on existing experimental and computational data, these models can quickly estimate parameters like crystal packing, electronic coupling, and charge mobility. This high-throughput virtual screening would allow researchers to prioritize the most promising candidates for synthesis. AI could also be used to optimize the processing conditions for device fabrication, such as solvent selection and annealing temperatures, by learning the complex relationships between processing parameters and final device performance.

Q & A

Q. What are the established synthesis routes for 5,6,11,12-tetrachlorotetracene, and how do they impact its crystallographic properties?

The compound is typically synthesized via halogenation of tetracene derivatives. A widely cited method involves reacting tetracene with phosphorus pentachloride (PCl₅) in a chlorinated solvent, followed by purification via recrystallization. Chi et al. (2008) reported a three-step synthesis from commercially available precursors, achieving a π-stacking crystal structure critical for charge transport . X-ray diffraction analysis confirms that the chlorine substituents induce a twisted molecular geometry, enhancing intermolecular π-orbital overlap and stabilizing the crystal lattice .

Q. How can solution-based methods optimize crystal growth for thin-film transistor applications?

Binary solvent systems (e.g., chloroform:methanol at 10:1 ratio) are effective for controlled crystallization. The "good" solvent (chloroform) dissolves the semiconductor, while the "bad" solvent (methanol) triggers nucleation. Supramolecular aggregates form during solvent exchange, acting as seeds for aligned crystal growth. Polarized optical microscopy shows improved substrate coverage (90% at 10:1 ratio) and hole mobility up to 1.1 cm²V⁻¹s⁻¹ in thin-film transistors .

Q. What techniques are used to characterize electronic properties like hole mobility?

Field-effect transistor (FET) measurements are standard. Single-crystal devices exhibit hole mobility up to 0.2 cm²V⁻¹s⁻¹, while thin films optimized with binary solvents achieve higher values (1.1 cm²V⁻¹s⁻¹). Temperature-dependent studies (230–290 K) reveal Arrhenius behavior with an activation energy of ~200 meV, indicating significant carrier trapping at grain boundaries .

Advanced Research Questions

Q. How do solvent composition and evaporation dynamics influence crystal alignment and device performance?

Solvent ratios directly modulate nucleation density and alignment. At chloroform:methanol ratios of 10:1, capillary forces during controlled evaporation align crystals along the substrate, reducing misorientation. Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) confirm that higher methanol content (>3:1) disrupts alignment due to rapid nucleation, while lower ratios (<5:1) yield sparse coverage . A table summarizing solvent effects:

| Solvent Ratio (CHCl₃:MeOH) | Coverage (%) | Hole Mobility (cm²V⁻¹s⁻¹) |

|---|---|---|

| 1:0 | 40 | 0.3 |

| 10:1 | 90 | 1.1 |

| 3:1 | 60 | 0.6 |

Q. What causes discrepancies in reported hole mobility values between single crystals and thin films?

Single crystals minimize defects but lack directional alignment, limiting charge transport anisotropy. Thin films benefit from alignment techniques (e.g., capillary force, solvent evaporation) but introduce grain boundaries. Activation energy studies (~200 meV) suggest traps at these boundaries dominate transport limitations in films, whereas single crystals exhibit intrinsic mobility governed by phonon scattering .

Q. How can computational methods predict steric and electronic effects in halogenated tetracenes?

Density functional theory (DFT) calculations reveal that chlorine substituents induce torsional strain (~15° twist), reducing HOMO-LUMO gaps (4.1 eV for perchlorinated vs. 4.5 eV for unsubstituted tetracene). Molecular dynamics simulations align with experimental X-ray data, showing that steric hindrance from chlorines stabilizes the π-stacked configuration .

Q. What strategies mitigate air-induced degradation of this compound-based devices?

Encapsulation with polymer matrices (e.g., poly(α-methylstyrene)) reduces oxidation by limiting oxygen diffusion. AFM studies show untreated films degrade within 72 hours (surface roughness increases by 300%), while encapsulated films retain >80% mobility after 200 hours .

Q. Can atomic-scale manipulation of this compound enable novel bond rearrangement?

Scanning tunneling microscopy (STM) with voltage pulses (2–4 V) selectively cleaves C-Cl bonds, generating diradical intermediates. Further voltage tuning (1–3 V) induces cyclization to form cyclobutadiene or bent alkynes, demonstrating single-molecule bond rearrangement .

Data Contradiction Analysis

Q. Why do some studies report conflicting crystal packing angles for this compound?

Variations arise from synthesis conditions (e.g., solvent purity, cooling rates). Chi et al. (2008) observed a pitch angle of 22° in slow-cooled crystals, while Yagodkin et al. (2009) reported 18° under rapid crystallization, attributed to kinetic vs. thermodynamic control .

Methodological Recommendations

- Synthesis: Use PCl₅ in anhydrous conditions to minimize hydrolysis byproducts.

- Crystallization: Optimize solvent ratios (10:1 CHCl₃:MeOH) and evaporation rates (0.1 µL/min) for aligned films.

- Stability Testing: Combine AFM with X-ray photoelectron spectroscopy (XPS) to track oxidation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.